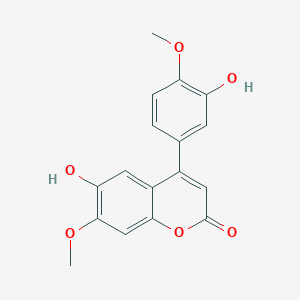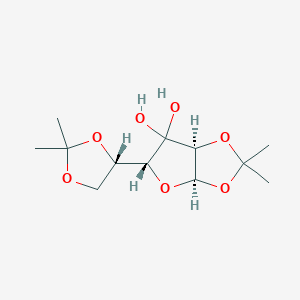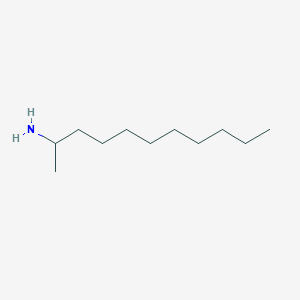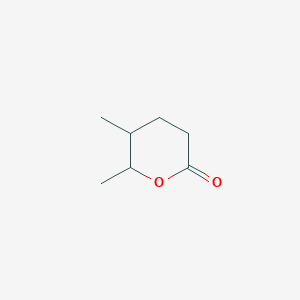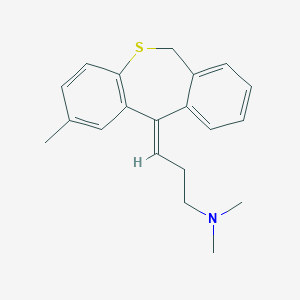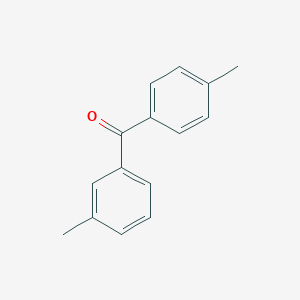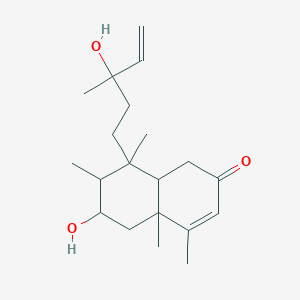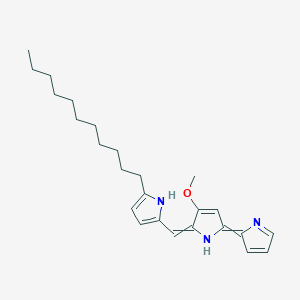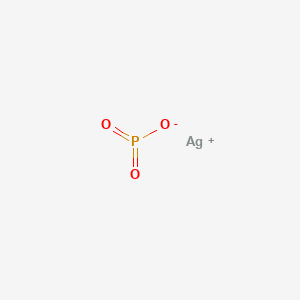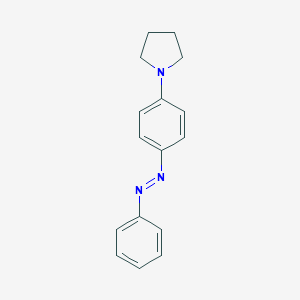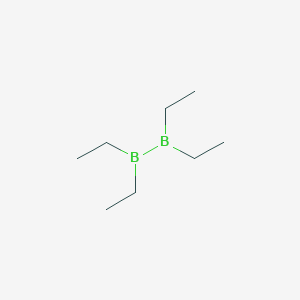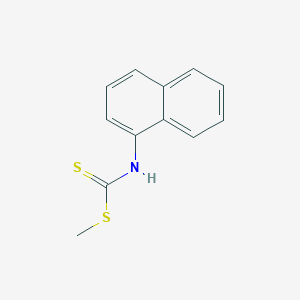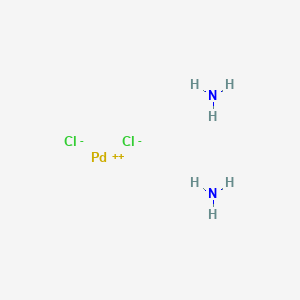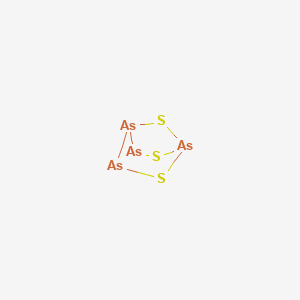
Tetraarsenic trisulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraarsenic trisulfide, also known as As4S3, is a compound that has been used in traditional Chinese medicine for centuries. It has been used to treat a variety of ailments, including cancer, leukemia, and skin diseases. In recent years, there has been a growing interest in the scientific community regarding the potential of As4S3 as a treatment for cancer.
Mécanisme D'action
The exact mechanism of action of Tetraarsenic trisulfide is not fully understood. However, it is believed that Tetraarsenic trisulfide induces apoptosis in cancer cells by activating the mitochondrial pathway. This pathway involves the release of cytochrome c from the mitochondria, which activates caspase enzymes that ultimately lead to cell death.
Effets Biochimiques Et Physiologiques
Tetraarsenic trisulfide has been shown to have a number of biochemical and physiological effects. In addition to inducing apoptosis and inhibiting angiogenesis, Tetraarsenic trisulfide has been shown to increase oxidative stress in cancer cells, which can lead to DNA damage and cell death. Tetraarsenic trisulfide has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Tetraarsenic trisulfide in lab experiments is that it is relatively inexpensive and easy to synthesize. In addition, Tetraarsenic trisulfide has been shown to be effective against a wide range of cancer cell types. However, there are also some limitations to using Tetraarsenic trisulfide in lab experiments. For example, Tetraarsenic trisulfide can be toxic to normal cells at high concentrations, which can make it difficult to use in animal models.
Orientations Futures
There are a number of potential future directions for research on Tetraarsenic trisulfide. One area of interest is the development of new formulations of Tetraarsenic trisulfide that can improve its solubility and bioavailability. Another area of interest is the development of combination therapies that use Tetraarsenic trisulfide in conjunction with other anti-cancer agents. Finally, there is also interest in exploring the potential of Tetraarsenic trisulfide as a treatment for other diseases, such as viral infections and autoimmune disorders.
Méthodes De Synthèse
Tetraarsenic trisulfide is typically synthesized by heating arsenic and sulfur together at high temperatures. The resulting compound is a yellow-orange powder that is insoluble in water.
Applications De Recherche Scientifique
Tetraarsenic trisulfide has been extensively studied for its potential as an anti-cancer agent. In vitro studies have shown that Tetraarsenic trisulfide can induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells unharmed. In addition, Tetraarsenic trisulfide has been shown to inhibit angiogenesis (the formation of new blood vessels), which is a critical step in the growth and spread of tumors.
Propriétés
Numéro CAS |
12512-13-9 |
|---|---|
Nom du produit |
Tetraarsenic trisulfide |
Formule moléculaire |
As4S3 |
Poids moléculaire |
395.9 g/mol |
Nom IUPAC |
3,5,7-trithia-1,2,4,6-tetrarsatricyclo[2.2.1.02,6]heptane |
InChI |
InChI=1S/As4S3/c5-1-2-3(1)7-4(5)6-2 |
Clé InChI |
JCPHOCJLRLGAMC-UHFFFAOYSA-N |
SMILES |
S1[As]2S[As]3[As]1[As]3S2 |
SMILES canonique |
S1[As]2S[As]3[As]1[As]3S2 |
Autres numéros CAS |
12512-13-9 |
Synonymes |
Tetraarsenic trisulfide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




